molecular formula C16H12N4OS B11220471 2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220471
M. Wt: 308.4 g/mol
InChI Key: DEAMBVXIBZLBSE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a methoxyphenyl group and a thienyl group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another efficient method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and high yield. The use of readily available starting materials and mild reaction conditions further enhances its suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the enzyme CRK3, which is involved in the cell cycle regulation of certain parasites . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N4OS/c1-21-14-5-3-2-4-12(14)15-18-16-17-8-6-13(20(16)19-15)11-7-9-22-10-11/h2-10H,1H3

InChI Key

DEAMBVXIBZLBSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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